N-(1-Adamantylmethyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide
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Overview
Description
N-(1-Adamantylmethyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide is a synthetic organic compound that features a unique adamantyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantylmethyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide typically involves the following steps:
Formation of the Adamantylmethyl Intermediate: The adamantyl group is introduced through a reaction involving adamantane and a suitable alkylating agent.
Pyrazole Ring Formation: The pyrazole ring is synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling Reaction: The adamantylmethyl intermediate is coupled with the pyrazole ring under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantylmethyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Adamantylmethyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantylmethyl)-3-(4-amino-1H-pyrazol-1-YL)propanamide: Similar structure with an amino group instead of a nitro group.
N-(1-Adamantylmethyl)-3-(4-methyl-1H-pyrazol-1-YL)propanamide: Similar structure with a methyl group instead of a nitro group.
Uniqueness
N-(1-Adamantylmethyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide is unique due to the presence of the nitro group, which can impart specific chemical reactivity and biological activity not found in its analogs.
Properties
Molecular Formula |
C17H24N4O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C17H24N4O3/c22-16(1-2-20-10-15(9-19-20)21(23)24)18-11-17-6-12-3-13(7-17)5-14(4-12)8-17/h9-10,12-14H,1-8,11H2,(H,18,22) |
InChI Key |
XDAKPEUITRJOOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CCN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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